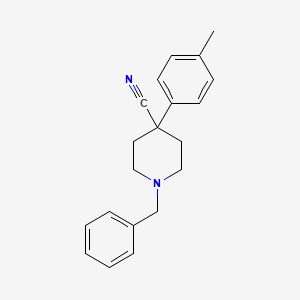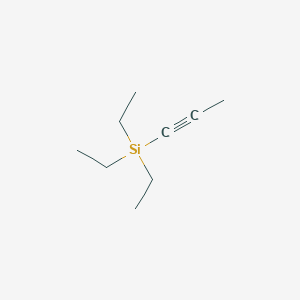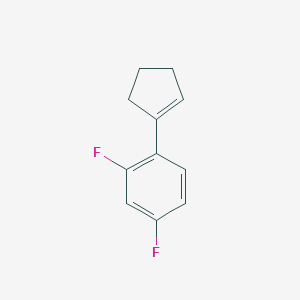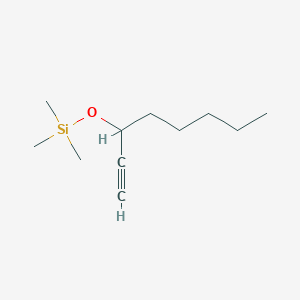
3-(4-methoxyphenyl)isoquinolin-1(2H)-one
概述
描述
3-(4-methoxyphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methoxy group at the 4-position of the phenyl ring and a hydroxyl group at the 1-position of the isoquinoline ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxybenzaldehyde.
Formation of Isoquinoline Core: The isoquinoline core is formed through a Pomeranz-Fritsch reaction, where 4-methoxybenzaldehyde reacts with an amine to form an imine intermediate, which then cyclizes to form the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoquinoline ring or the methoxy group, leading to various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Reduced isoquinoline or demethylated derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
4-Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid or 4-methoxyphenylamine share the methoxyphenyl group but differ in their core structures.
Isoquinoline Derivatives: Compounds like 1-hydroxyisoquinoline or 3-phenylisoquinoline share the isoquinoline core but differ in their substituents.
Uniqueness: 3-(4-methoxyphenyl)isoquinolin-1(2H)-one is unique due to the specific combination of the methoxyphenyl group and the hydroxylated isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(18)17-15/h2-10H,1H3,(H,17,18) |
InChI 键 |
CYSDCFCHWSBJFA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Chloromethyl)-4-hydrazinothieno[3,2-d]pyrimidine](/img/structure/B8451926.png)
![7-Phenyl-3-(4-vinylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8451933.png)
![4-bromo-3-iodo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8451941.png)










